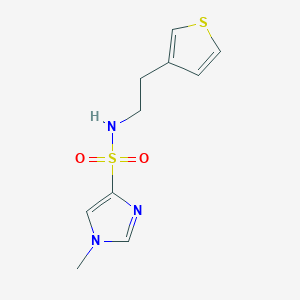
2,4,6-Trifluoroisophthalic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluoroisophthalic acid diethyl ester is a fluorinated aromatic ester with the molecular formula C12H11F3O4 and a molecular weight of 276.21 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high thermal and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoroisophthalic acid diethyl ester typically involves the esterification of 2,4,6-Trifluoroisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoroisophthalic acid diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the ester.
Hydrolysis: 2,4,6-Trifluoroisophthalic acid.
Reduction: 2,4,6-Trifluoroisophthalic acid diol.
Scientific Research Applications
2,4,6-Trifluoroisophthalic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its stability and bioavailability.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of enzyme inhibitors.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoroisophthalic acid diethyl ester involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective candidate for drug delivery systems. The ester groups can undergo hydrolysis in vivo, releasing the active acid form, which can then interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoroisophthalic acid: The parent acid form of the ester.
2,4,6-Trifluorobenzoic acid: A structurally similar compound with one less carboxyl group.
2,4,6-Trifluorophenylacetic acid: Another fluorinated aromatic acid with different substitution patterns.
Uniqueness
2,4,6-Trifluoroisophthalic acid diethyl ester is unique due to its combination of trifluoromethyl groups and ester functionality, which imparts high stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
diethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-18-11(16)8-6(13)5-7(14)9(10(8)15)12(17)19-4-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXXKMXDSXRRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1F)F)C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B2586363.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

![N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2586376.png)
![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)
![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2586383.png)


